molecular formula C22H12ClFO4 B3755476 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate

Cat. No.: B3755476
M. Wt: 394.8 g/mol
InChI Key: KLPLQUYMHYYXKV-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic compound structure found in many natural products), a 4-chlorophenyl group (a phenyl ring with a chlorine substituent), and a 2-fluorobenzoate group (a benzoate ester with a fluorine substituent). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the compound’s molecular formula, the connectivity of its atoms, its three-dimensional shape, and more.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of polar groups (like the ester) and nonpolar groups (like the phenyl rings) could affect its solubility, melting point, boiling point, and more .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs work by binding to proteins in the body and altering their activity. The specific atoms and groups on the drug molecule interact with specific features of the protein, influencing its behavior .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. This could include tests to determine its toxicity, potential for causing irritation or allergic reactions, stability under various conditions, and more .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential uses .

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClFO4/c23-14-7-5-13(6-8-14)18-12-27-20-11-15(9-10-17(20)21(18)25)28-22(26)16-3-1-2-4-19(16)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPLQUYMHYYXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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